Home > Products > Screening Compounds P75766 > α-conotoxin-PeIA
α-conotoxin-PeIA -

α-conotoxin-PeIA

Catalog Number: EVT-1493452
CAS Number:
Molecular Formula: C65H98N22O21S4
Molecular Weight: 1651.9 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
α-conotoxin PeIA is a conotoxin that has been isolated from the venom of Conus pergrandis. α-conotoxin PeIA discriminates between α9α10 and α7 nicotinic acetylcholine receptors (AChRs) with IC50 values of 7-50 nM (depending of the authors) and 1.8 µM, respectively. The toxin is also known to block α3β2 nicotinic AChRs (with an IC50 of 97 nM) and block voltage-gated N-type Ca2+ channels in rat DRG neurons with an IC50 of 1.1 nM. No significant inhibition of ACh-evoked currents for nicotinic α4β2 and muscle αβγδ AChRs by 1 µM α-conotoxin PeIA was observed. The action of α-conotoxin PeIA is fully reversible after washout of the peptide in the extracellular medium.
Source and Classification

α-Conotoxin-PeIA is sourced from the venom of Conus pennaceus, a marine mollusk found in tropical waters. The classification of α-conotoxins is based on their structural features, particularly the presence of two disulfide bridges that stabilize their conformation. PeIA specifically targets the human α9α10 nAChR subtype, which is implicated in pain modulation and auditory processing.

Synthesis Analysis

Methods and Technical Details

The synthesis of α-conotoxin-PeIA typically involves a solid-phase peptide synthesis approach, which allows for the precise assembly of amino acids into the desired sequence. The synthesis process includes:

  1. Solid-Phase Synthesis: The peptide chain is built on a solid support using protected amino acids. Each amino acid is added sequentially, with protective groups removed at each step to allow for coupling.
  2. Oxidative Folding: After synthesis, the linear precursor undergoes oxidative folding to form the correct disulfide bonds. This step is crucial for achieving the functional conformation necessary for biological activity.
  3. Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity (>98%) and confirm the molecular weight using mass spectrometry.
Molecular Structure Analysis

Structure and Data

The molecular structure of α-conotoxin-PeIA is characterized by its compact conformation stabilized by two disulfide bonds. The typical structure includes:

  • Amino Acid Composition: Composed of 16 amino acids with specific residues that contribute to its binding affinity and specificity.
  • Disulfide Bridges: The arrangement of disulfide bonds follows a common pattern seen in many α-conotoxins, which is essential for maintaining structural integrity.

Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can be employed to elucidate the three-dimensional structure of α-conotoxin-PeIA.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving α-conotoxin-PeIA are related to its synthesis and folding:

  1. Iodination Reactions: Radioactive labeling can be performed to create iodinated derivatives for binding studies. This involves reacting the peptide with iodine under controlled conditions to incorporate radioactive isotopes at specific sites.
  2. Disulfide Bond Formation: During oxidative folding, thiol groups from cysteine residues react to form disulfide bonds, which are critical for stabilizing the peptide's structure.

These reactions are carefully monitored using analytical techniques such as HPLC and mass spectrometry to ensure successful synthesis and correct folding.

Mechanism of Action

Process and Data

α-Conotoxin-PeIA exerts its biological effects by selectively binding to the α9α10 nicotinic acetylcholine receptors. The mechanism involves:

  1. Receptor Binding: The peptide binds with high affinity to the receptor, blocking acetylcholine from activating it.
  2. Inhibition of Ion Flow: This binding prevents ion flow through the receptor channel, leading to inhibition of neuronal signaling pathways involved in pain perception and auditory processing.

Functional assays such as electrophysiology are used to quantify the inhibitory effects of α-conotoxin-PeIA on receptor activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

α-Conotoxin-PeIA exhibits several notable physical and chemical properties:

These properties are essential for understanding its behavior in biological systems and potential therapeutic applications.

Applications

Scientific Uses

α-Conotoxin-PeIA has several significant applications in scientific research:

  1. Neuroscience Research: It serves as a valuable tool for studying nicotinic acetylcholine receptor function and mechanisms underlying synaptic transmission.
  2. Pain Management Studies: Due to its selective action on pain-related receptors, it has potential applications in developing new analgesics.
  3. Pharmacological Research: Investigating its interactions with various nAChR subtypes can lead to insights into drug design for neurological diseases.
Introduction to α-Conotoxin-PeIA

Discovery and Taxonomic Origin in Conus pergrandis

α-Conotoxin PeIA was first identified from the venom of the deep-water marine snail Conus pergrandis, a species inhabiting the Western Pacific Ocean. Initial research involved cloning and total synthesis of the peptide, revealing its 16-amino acid sequence (GCCSHPACSVNHPELC) with two interlocking disulfide bonds. This discovery marked the first toxin characterized from C. pergrandis, expanding the known pharmacological diversity of cone snail venoms [1] [5]. Unlike many well-studied Conus species, C. pergrandis belongs to a less-explored lineage, making PeIA a critical contributor to understanding venom evolution in this genus. The peptide’s identification leveraged cDNA library screening, followed by functional validation via electrophysiological assays on heterologously expressed nicotinic acetylcholine receptors (nAChRs) [1].

Table 1: Key Characteristics of α-Conotoxin-PeIA

PropertyDetail
Source SpeciesConus pergrandis (Western Pacific deep waters)
SequenceGCCSHPACSVNHPELC
Molecular FrameworkCC-X₄-C-X₇-C (4/7 subclass)
Primary nAChR Targetsα9α10, α3β2, α6/α3β2β3 chimeras
IC₅₀ for α9α10 nAChR6.9 ± 0.5 nM (recombinant rat); 4.4 ± 0.5 nM (wild-type hair cell)

Biological Role in Predatory Venom and Evolutionary Significance

PeIA serves as a neurotoxic component in the "lightning-strike cabal" of C. pergrandis venom, enabling rapid immobilization of prey through targeted disruption of neuromuscular signaling. It selectively inhibits postsynaptic nAChRs, particularly the α9α10 subtype expressed in cochlear hair cells—a critical pathway for efferent olivocochlear synaptic transmission [1] [5]. This specificity allows C. pergrandis to paralyze prey by blocking cholinergic responses without triggering broad systemic toxicity.

Evolutionarily, PeIA exemplifies adaptive diversification within α-conotoxins. Its sequence similarity to α-conotoxins MII (from Conus magus) and GIC (from Conus geographus) suggests a common ancestral scaffold. However, unlike MII and GIC, PeIA uniquely discriminates between α9α10 and α7 nAChRs (260-fold selectivity), highlighting niche specialization [1] [3]. This pharmacological refinement likely arose from evolutionary pressures to optimize prey capture in deep-water environments, where efficient envenomation is crucial for survival. Additionally, PeIA inhibits N-type calcium channels via GABAB receptor activation—a non-nAChR mechanism contributing to its analgesic effects in neuropathic pain models [3].

Structural Classification Within the α-Conotoxin Family

PeIA belongs to the A-superfamily of conotoxins, defined by a conserved cysteine framework (CC-C-C) forming two disulfide bonds. It is classified under the 4/7 structural subclass due to four residues in the first intercysteine loop (GCCSHPAC) and seven residues in the second loop (SVNHPELC) [1] [2] [6]. The disulfide connectivity (Cys1–Cys3, Cys2–Cys4) adopts a globular conformation, stabilizing a compact three-dimensional fold critical for receptor interaction.

Table 2: Structural and Functional Comparison of PeIA Analogs

AnalogModificationKey Pharmacological ChangeReference
PeIA[S9H,V10A,E14N]Triple mutation>290-fold selectivity for α6/α3β2β3 over α6/α3β4 nAChRs [4]
PeIA[S4Dap, S9Dap]Non-natural amino acidsIC₅₀ = 0.93 nM at hα9α10 (24-fold ↑ potency vs. wild-type PeIA) [6]
Lo1a (C-terminal ΔD/RRR)C-terminal deletion/Arg tailAcquires affinity for muscle α1β1δϵ nAChRs [8]

Key structural determinants of PeIA’s function include:

  • Loop 1 (N-terminal): Contains critical residues (e.g., His5, Pro6) that form hydrogen bonds with nAChR subunits.
  • Loop 2 (C-terminal): The Glu14 residue influences selectivity; its substitution enhances discrimination between β2- and β4-containing nAChRs [4] [6].
  • C-terminal flexibility: Unlike many α-conotoxins, PeIA’s C-terminus lacks amidation. Deletion or modification of its terminal Asp16 alters receptor specificity, enabling cross-reactivity with muscle nAChRs [8].

PeIA’s structure-activity relationships have been leveraged to design analogs with enhanced potency or novel selectivity. For example, replacing Ser4 and Ser9 with diaminopropionic acid (Dap) introduces additional hydrogen bonds with the α9(−) subunit of hα9α10 nAChRs, dramatically increasing inhibitory activity [6]. Such modifications underscore the peptide’s role as a versatile template for neuropharmacological probes.

Compounds Mentioned: α-Conotoxin PeIA, PeIA[S9H,V10A,E14N], PeIA[S4Dap, S9Dap], Lo1a, α-Conotoxin MII, α-Conotoxin GIC

Properties

Product Name

α-conotoxin-PeIA

Molecular Formula

C65H98N22O21S4

Molecular Weight

1651.9 Da

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.